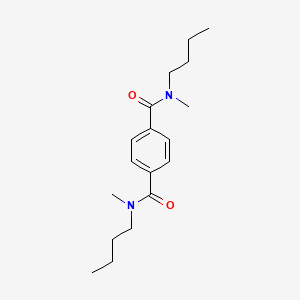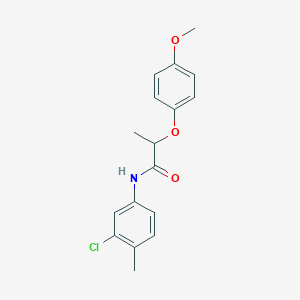
N,N'-dibutyl-N,N'-dimethylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dibutyl-N,N'-dimethylterephthalamide (DBDMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDMT is a terephthalic acid diamide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N,N'-dibutyl-N,N'-dimethylterephthalamide is not well understood, but it is believed to act as a chelating agent, forming a complex with metal ions. N,N'-dibutyl-N,N'-dimethylterephthalamide has a high affinity for metal ions such as uranium, plutonium, and lanthanides, making it a potential candidate for the separation of these ions from nuclear waste.
Biochemical and Physiological Effects:
N,N'-dibutyl-N,N'-dimethylterephthalamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N,N'-dibutyl-N,N'-dimethylterephthalamide is not toxic to cells and does not cause any significant adverse effects on the environment.
Advantages and Limitations for Lab Experiments
N,N'-dibutyl-N,N'-dimethylterephthalamide has several advantages for lab experiments, such as its high selectivity and affinity for metal ions, its stability under different conditions, and its ease of synthesis. However, N,N'-dibutyl-N,N'-dimethylterephthalamide also has some limitations, such as its low solubility in water, which can affect its application in some fields.
Future Directions
N,N'-dibutyl-N,N'-dimethylterephthalamide has shown promising results in various fields, and there is still much to explore in terms of its potential applications. Future research could focus on the synthesis of new N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs with improved properties, the application of N,N'-dibutyl-N,N'-dimethylterephthalamide in the separation of other metal ions, and the development of new methods for the synthesis of N,N'-dibutyl-N,N'-dimethylterephthalamide. Additionally, the biochemical and physiological effects of N,N'-dibutyl-N,N'-dimethylterephthalamide could be further studied to ensure its safety for use in different applications.
Conclusion:
In conclusion, N,N'-dibutyl-N,N'-dimethylterephthalamide is a chemical compound that has shown promising results in various fields, such as solvent extraction, metal ion separation, and drug delivery. Its high selectivity and affinity for metal ions make it a potential candidate for the separation of nuclear waste. Future research could focus on the synthesis of new N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs with improved properties, the application of N,N'-dibutyl-N,N'-dimethylterephthalamide in the separation of other metal ions, and the development of new methods for the synthesis of N,N'-dibutyl-N,N'-dimethylterephthalamide.
Synthesis Methods
N,N'-dibutyl-N,N'-dimethylterephthalamide can be synthesized using different methods such as the reaction of terephthalic acid with butylamine and dimethylamine, the reaction of terephthalic acid with N,N-dibutylamine and N,N-dimethylamine, and the reaction of terephthalic acid with N,N-dibutyl-N,N-dimethylamine. The most commonly used method is the reaction of terephthalic acid with N,N-dibutyl-N,N-dimethylamine in the presence of a catalyst such as triethylamine.
Scientific Research Applications
N,N'-dibutyl-N,N'-dimethylterephthalamide has been extensively studied for its potential applications in various fields such as solvent extraction, separation of metal ions, and radioactive waste treatment. N,N'-dibutyl-N,N'-dimethylterephthalamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation, catalysis, and drug delivery. N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs have shown promising results in the selective adsorption and separation of CO2, H2, and other gases.
properties
IUPAC Name |
1-N,4-N-dibutyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-7-13-19(3)17(21)15-9-11-16(12-10-15)18(22)20(4)14-8-6-2/h9-12H,5-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKRXXRRSVHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibutyl-N,N'-dimethylbenzene-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)

![1-(3,4-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4989317.png)

![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)

![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)